molecular formula C8H8BrNO B3228162 2-Bromo-6-methylbenzamide CAS No. 1261776-64-0

2-Bromo-6-methylbenzamide

Cat. No.: B3228162
CAS No.: 1261776-64-0
M. Wt: 214.06 g/mol
InChI Key: ZLXCSGCXYFWBET-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Benzamide (B126) Chemistry Research

Halogenated benzamides are a class of organic compounds that have garnered considerable attention in various fields of chemical research, including medicinal chemistry and materials science. nih.govscience.gov The introduction of a halogen atom, such as bromine, onto the benzamide core can significantly influence the compound's physical, chemical, and biological properties. cymitquimica.com These properties include reactivity, lipophilicity, and the ability to form specific intermolecular interactions, such as halogen bonding. researchgate.net

2-Bromo-6-methylbenzamide is a prime example of a halogenated benzamide that serves as a valuable intermediate in organic synthesis. The presence of the bromine atom at the ortho-position to the amide group makes it a key precursor for a variety of chemical transformations. Researchers have utilized this compound in the synthesis of more complex molecules, leveraging the reactivity of the carbon-bromine bond for cross-coupling reactions and other functional group interconversions. rsc.orgsmolecule.com The benzamide moiety itself is a common structural feature in many biologically active molecules, further underscoring the importance of its halogenated derivatives in drug discovery and development. snmjournals.orgontosight.ai

Overview of Research Significance and Academic Relevance of its Structural Motif

The structural motif of this compound, characterized by the ortho-bromo and ortho-methyl substitutions on the benzamide ring, is of particular academic interest. This specific arrangement of substituents creates steric and electronic effects that influence the molecule's conformation and reactivity. The "di-ortho" substitution pattern can impose conformational constraints, which can be exploited in the design of molecules with specific three-dimensional shapes. ontosight.ai

The academic relevance of this structural motif extends to its use as a building block in the synthesis of heterocyclic compounds and other complex organic architectures. For instance, the bromine atom can act as a handle for introducing new functionalities through palladium-catalyzed cross-coupling reactions, while the amide group can participate in cyclization reactions to form nitrogen-containing heterocycles. rsc.org The interplay between the bromo and methyl groups at the ortho positions has been a subject of study in understanding reaction mechanisms and directing regioselectivity in further chemical modifications. nih.gov

Historical Perspectives on the Study of Ortho-Halogenated Aromatics and Initial Academic Contributions

The study of ortho-halogenated aromatic compounds has a rich history in organic chemistry. Early investigations focused on understanding the directing effects of halogens in electrophilic aromatic substitution reactions. masterorganicchemistry.com It was observed that halogens, despite being deactivating groups, are ortho-, para- directors, a phenomenon that was rationalized by considering the interplay of inductive and resonance effects. masterorganicchemistry.com

The development of synthetic methods for the selective introduction of halogens at the ortho position of aromatic rings has been a significant area of research. nih.gov Initial academic contributions in this area laid the groundwork for the synthesis and utilization of compounds like this compound. Over time, the focus has expanded to include the application of these compounds in various fields. The widespread use of halogenated aromatic compounds in industries such as agriculture and pharmaceuticals has also driven research into their environmental fate and microbial degradation. nih.govplos.org The unique properties of ortho-halogenated aromatics continue to make them a subject of contemporary research, with ongoing efforts to develop more efficient and sustainable synthetic methodologies. rsc.orgresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-6-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLXCSGCXYFWBET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)Br)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Chemical Transformations of 2 Bromo 6 Methylbenzamide

Reactions Involving the Amide Functionality

The amide group itself can undergo a range of chemical transformations, including modifications at the nitrogen atom and cleavage of the amide bond.

N-Alkylation: The hydrogen atoms on the amide nitrogen of 2-bromo-6-methylbenzamide can be substituted with alkyl groups. This typically requires deprotonation of the amide with a strong base, such as sodium hydride, to form the corresponding amidate anion, which then acts as a nucleophile towards an alkyl halide. nih.gov

BaseAlkylating AgentSolventProductRef
LiHAlkyl bromideDMFN-Alkyl-2-bromo-6-methylbenzamide nih.gov

N-Acylation: Similarly, N-acylation can be achieved by reacting the amide with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), typically in the presence of a base to neutralize the hydrogen halide byproduct. N-acylsulfonamides can be prepared by reacting a sulfonamide with an acid anhydride in the presence of a catalytic amount of sulfuric acid. nih.gov

Acylating AgentCatalyst/BaseSolventProductRef
Acetic AnhydrideH2SO4 (cat.)AcetonitrileN-Acetyl-2-bromo-6-methylbenzamide nih.gov

The amide bond in this compound can be cleaved through hydrolysis under either acidic or basic conditions to yield 2-bromo-6-methylbenzoic acid and ammonia (B1221849). The rate of hydrolysis is influenced by pH and temperature. Kinetic studies on the hydrolysis of related substituted amides have provided insights into the reaction mechanisms. rsc.orgresearchgate.netnih.govrsc.org

The formation of the amide bond, the reverse of hydrolysis, is a fundamental reaction in organic synthesis. This compound can be synthesized by reacting 2-bromo-6-methylbenzoic acid or its corresponding acyl chloride with ammonia.

Reduction of the Amide Group to Amines

The conversion of the amide functionality in this compound to an amine is a fundamental transformation that yields (2-bromo-6-methylphenyl)methanamine. This reduction can be accomplished using powerful reducing agents capable of reducing the carbonyl group of the amide.

Commonly employed reagents for this transformation include lithium aluminum hydride (LiAlH₄) and borane (B79455) complexes such as borane-tetrahydrofuran (B86392) (BTHF). These reagents are effective in converting amides to their corresponding amines. For instance, a controlled reduction with Borane-tetrahydrofuran (BTHF) has been shown to be effective for the reduction of substituted amides. researchgate.net The general reaction scheme involves the treatment of the amide with the reducing agent, typically in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, followed by an aqueous workup to neutralize the reaction mixture and isolate the amine product.

Table 1: Conditions for the Reduction of this compound

ReagentSolventTemperatureProduct
LiAlH₄THF/Diethyl Ether0 °C to reflux(2-bromo-6-methylphenyl)methanamine
BH₃·THFTHF0 °C to reflux(2-bromo-6-methylphenyl)methanamine

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions, where an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The directing effects of the existing substituents—the bromo, methyl, and amide groups—determine the position of the incoming electrophile.

The bromo and methyl groups are ortho-, para-directing groups. However, the amide group is a meta-directing group. The interplay of these electronic effects, along with steric hindrance from the ortho-substituents, influences the regioselectivity of the substitution.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring is typically achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). masterorganicchemistry.comlibretexts.org

Halogenation: Further halogenation, such as bromination or chlorination, can be carried out using a halogen (e.g., Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). libretexts.org

Sulfonation: The introduction of a sulfonic acid group (-SO₃H) is accomplished by treatment with fuming sulfuric acid (H₂SO₄/SO₃). masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst. masterorganicchemistry.com

The precise conditions and the regiochemical outcome of these reactions on this compound would depend on the specific reagents and reaction conditions employed. The directing effects of the substituents would favor substitution at the positions meta to the amide group and ortho/para to the bromo and methyl groups, with steric factors also playing a significant role.

Functionalization and Derivatization of the Methyl Group

The methyl group attached to the benzene ring provides another site for chemical modification, primarily through reactions involving the benzylic position.

One common transformation is free-radical bromination at the benzylic position. youtube.com This reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as light or benzoyl peroxide. libretexts.orgyoutube.com This introduces a bromine atom onto the methyl group, converting it to a bromomethyl group (-CH₂Br). The resulting benzylic bromide is a versatile intermediate that can undergo various nucleophilic substitution reactions to introduce a range of functional groups. youtube.com

For example, the benzylic bromide can be converted to:

An alcohol by reaction with hydroxide (B78521) ions. youtube.com

A nitrile by reaction with cyanide ions. youtube.com

An amine by reaction with ammonia. youtube.com

Another important reaction is the oxidation of the methyl group. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the benzylic methyl group to a carboxylic acid. youtube.comyoutube.com This transformation would yield 2-bromo-6-carbamoylbenzoic acid. For this oxidation to occur, the benzylic carbon must have at least one hydrogen atom. youtube.com

Table 2: Representative Reactions of the Methyl Group

ReactionReagentsProduct Functional Group
Free-Radical BrominationNBS, light/peroxide-CH₂Br
OxidationKMnO₄ or H₂CrO₄-COOH

Rearrangement and Cyclization Reactions Utilizing the Molecular Framework

The molecular structure of this compound and its derivatives can be utilized in various rearrangement and cyclization reactions to construct more complex molecular architectures. While specific examples directly involving this compound are not extensively documented in readily available literature, the functional groups present allow for the application of several named reactions and synthetic strategies.

For instance, derivatives of this compound could potentially undergo intramolecular cyclization reactions. If the amide nitrogen or the methyl group is appropriately functionalized, they could act as nucleophiles to displace the ortho-bromo substituent via a nucleophilic aromatic substitution mechanism, such as a benzyne (B1209423) mechanism, under strongly basic conditions.

Furthermore, the molecular framework is suitable for tandem reactions, where a sequence of reactions occurs in a single pot. For example, a C-H oxidation/cyclization/rearrangement sequence could be envisioned with suitably modified derivatives to create complex polycyclic structures. scispace.comresearchgate.net

The Smiles rearrangement is another potential transformation for derivatives of this compound. This intramolecular nucleophilic aromatic substitution involves a nucleophile in a side chain attacking the aromatic ring and displacing another group. Gas-phase Smiles rearrangement reactions have been observed for deprotonated N-phenylbenzamide derivatives. nih.gov

Derivatization and Structural Modification Strategies for 2 Bromo 6 Methylbenzamide Analogues

Design Principles for Novel 2-Bromo-6-methylbenzamide Analogues

The design of new analogues of this compound is predicated on established principles of medicinal chemistry, primarily focusing on structure-activity relationships (SAR). The goal is to systematically modify the parent structure to enhance biological activity, selectivity, and pharmacokinetic properties. Key to this approach is the understanding that the 2-bromo-6-methylphenyl moiety provides a rigid scaffold, and modifications at the amide nitrogen or elsewhere on the aromatic ring can profoundly influence the molecule's interaction with biological targets.

A crucial design principle involves the strategic placement of various functional groups to probe and optimize interactions with a target protein or receptor. For instance, studies on other benzamide (B126) series have shown that the nature and position of substituents can dramatically alter efficacy. Electron-withdrawing or electron-donating groups, hydrogen bond donors or acceptors, and lipophilic or hydrophilic moieties are systematically introduced to map the chemical space around the core scaffold. For example, research on benzamide inhibitors of Mycobacterium tuberculosis has revealed that smaller, electron-rich substitutions at the C-5 position of the benzamide core can lead to increased potency. acs.org

Synthesis of N-Substituted Benzamide Derivatives

The synthesis of N-substituted derivatives of this compound is a fundamental strategy for exploring the chemical space around this scaffold. The most common and direct approach involves the amide coupling reaction between 2-bromo-6-methylbenzoic acid and a primary or secondary amine.

The general synthetic route commences with the activation of the carboxylic acid group of 2-bromo-6-methylbenzoic acid. This is typically achieved by converting the carboxylic acid into a more reactive species, such as an acyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-bromo-6-methylbenzoyl chloride is then reacted with the desired amine in the presence of a base (e.g., triethylamine (B128534) or pyridine) to neutralize the hydrochloric acid byproduct and drive the reaction to completion.

Alternatively, peptide coupling reagents can be employed for the direct formation of the amide bond from the carboxylic acid and amine, often under milder conditions. Common coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU). These reagents are particularly useful when dealing with sensitive or complex amines.

A wide variety of amines can be utilized in this reaction to generate a diverse library of N-substituted this compound analogues. This includes aliphatic, aromatic, and heterocyclic amines, allowing for the introduction of a broad range of functional groups and structural motifs at the amide nitrogen.

Table 1: Examples of N-Substituted Benzamide Derivatives

Amine Resulting N-Substituted Derivative
Aniline 2-Bromo-N-phenyl-6-methylbenzamide
Ethylamine 2-Bromo-N-ethyl-6-methylbenzamide
Piperidine (2-Bromo-6-methylphenyl)(piperidin-1-yl)methanone

Synthesis of Aromatic Ring-Substituted Derivatives

Further functionalization of the aromatic ring of this compound allows for the fine-tuning of its electronic and steric properties. The directing effects of the existing substituents—the bromo and methyl groups—are crucial considerations in planning these synthetic transformations. The methyl group is an activating, ortho-, para-director, while the bromine atom is a deactivating, ortho-, para-director. The interplay of these directing effects will govern the position of incoming electrophiles.

One potential modification is nitration, which can be achieved using a mixture of nitric acid and sulfuric acid. The introduction of a nitro group provides a handle for further chemical transformations, such as reduction to an amino group, which can then be subjected to a variety of derivatization reactions.

Another possible modification is the introduction of a thiocyanate (B1210189) group. Aromatic rings can be thiocyanated using reagents like N-bromosuccinimide (NBS) in the presence of an alkali metal thiocyanate. mdpi.com This introduces a sulfur-containing functional group that can alter the biological and physicochemical properties of the molecule.

The reactivity of the bromine atom itself can be exploited in cross-coupling reactions. For example, Suzuki, Stille, or Heck coupling reactions could be employed to introduce new carbon-carbon bonds at the 2-position, displacing the bromine atom. This would allow for the attachment of a wide range of aryl, heteroaryl, or vinyl groups, significantly expanding the structural diversity of the analogues.

Incorporation of this compound Moiety into Complex Molecular Architectures

The this compound scaffold can serve as a building block for the construction of more complex, polycyclic, and heterocyclic systems. The presence of the bromine atom is particularly advantageous for this purpose, as it provides a reactive site for intramolecular reactions.

A notable example of this strategy is the use of a 2-bromo-6-(chlorodiisopropylsilyl)phenyl derivative as a precursor for the generation of a benzyne (B1209423) intermediate. rsc.org This highly reactive species can then undergo intramolecular [4+2] cycloaddition reactions with a tethered diene, leading to the formation of complex polycyclic structures. rsc.org This approach demonstrates how the 2-bromo-substituted phenyl ring can be integrated into a sophisticated molecular architecture through a carefully designed reaction cascade.

Furthermore, the amide functionality itself can participate in cyclization reactions. For instance, the nitrogen and carbonyl group of the amide can be incorporated into a newly formed heterocyclic ring. The synthesis of N-substituted phenanthridinones from 2-bromo-benzamides through a palladium-catalyzed process is an example of such a transformation, where the benzamide moiety is a key component of the final, more complex ring system. researchgate.net

Stereochemical Considerations and Atropisomerism in Derivatives

The ortho-disubstituted nature of this compound introduces significant stereochemical considerations, most notably the potential for atropisomerism. Atropisomerism is a type of axial chirality that arises from hindered rotation around a single bond. In the case of this compound derivatives, particularly those with bulky N-substituents, the rotation around the aryl-carbonyl (C-C) bond and the carbonyl-nitrogen (C-N) bond can be restricted.

This restricted rotation is due to the steric hindrance imposed by the ortho-substituents (the bromo and methyl groups) and the substituent on the amide nitrogen. If the rotational barrier is sufficiently high, the molecule can exist as a pair of stable, non-superimposable enantiomers known as atropisomers.

The stability of these atropisomers can vary widely, from rapidly interconverting conformers to enantiomers that can be isolated and characterized. This has significant implications in medicinal chemistry, as different atropisomers of a drug can exhibit distinct pharmacological and toxicological profiles.

The study of structurally related ortho-disubstituted benzamidines has provided insights into the factors governing this isomerization. The rotational barriers can be influenced by factors such as the nature of the substituents and the protonation state of the molecule. acs.orgcymitquimica.com In these systems, both E/Z isomerism around the C=N bond and atropisomerism due to the constrained C-C axis are observed. acs.orgcymitquimica.com

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
2-Bromo-6-methylbenzoic acid
2-Bromo-6-methylbenzoyl chloride
Dicyclohexylcarbodiimide (DCC)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU)
2-Bromo-N-phenyl-6-methylbenzamide
2-Bromo-N-ethyl-6-methylbenzamide
(2-Bromo-6-methylphenyl)(piperidin-1-yl)methanone
N-Benzyl-2-bromo-6-methylbenzamide

Advanced Spectroscopic and Structural Research on 2 Bromo 6 Methylbenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Mechanistic Studies

High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of organic compounds like 2-bromo-6-methylbenzamide. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H and ¹³C.

Multi-Dimensional NMR Techniques for Complex Structural Assignment

For a molecule such as this compound, which possesses distinct proton and carbon environments, multi-dimensional NMR experiments are invaluable for definitive signal assignment. While a standard one-dimensional (1D) ¹H NMR spectrum provides initial information on the number of unique protons and their coupling, and a ¹³C NMR spectrum reveals the number of unique carbon atoms, 2D techniques correlate these nuclei to build a complete structural picture.

Key 2D NMR experiments and their expected application to this compound include:

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would reveal correlations between the aromatic protons on the benzene (B151609) ring, confirming their connectivity and substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly to the carbon atoms to which they are attached. It would be used to definitively assign the chemical shifts of the aromatic C-H carbons and the methyl group carbon by correlating them to their respective attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for identifying quaternary carbons (those without attached protons), such as the carbons bonded to the bromine atom, the methyl group, and the amide group. For instance, the methyl protons would show a correlation to the aromatic C6 carbon and the C2 carbon, confirming the ortho-substitution pattern. The amide protons would correlate to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are bonded. For this compound, a NOESY spectrum could show a spatial correlation between the methyl group protons and the aromatic proton at the C5 position, providing further conformational information.

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound, which would be confirmed and assigned using the 2D NMR techniques described.

Predicted NMR Chemical Shift Assignments for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Key HMBC Correlations
C1 (C-CONH₂) - ~138-142 H3, H4, H5, NH₂
C2 (C-Br) - ~120-125 H3, CH₃
C3 ~7.3-7.5 ~130-134 H4, H5
C4 ~7.2-7.4 ~128-132 H3, H5
C5 ~7.3-7.5 ~129-133 H3, H4, CH₃
C6 (C-CH₃) - ~135-140 H5, CH₃
C=O - ~168-172 NH₂
CH₃ ~2.4-2.6 ~20-24 C5, C6, C2

Note: Predicted values are estimates based on typical substituent effects in similar aromatic compounds and may vary depending on solvent and experimental conditions.

Dynamic NMR Studies of Conformational Dynamics

Substituted benzamides are known to exhibit restricted rotation around the amide C-N bond due to its partial double-bond character. researchgate.netmdpi.com This restricted rotation can lead to the existence of distinct conformers (rotamers), which may be observable by NMR spectroscopy, particularly at low temperatures. researchgate.netmdpi.com

Dynamic NMR (DNMR) studies involve recording NMR spectra over a range of temperatures. For this compound, DNMR could be used to investigate the rotational barrier of the C(O)-NH₂ bond. At high temperatures, rapid rotation would result in a single, time-averaged signal for the two amide protons. As the temperature is lowered, the rotation slows down. If the barrier is high enough, the signals for the two diastereotopic amide protons (one syn and one anti to the carbonyl oxygen) may broaden, coalesce at a specific temperature (the coalescence temperature), and then resolve into two distinct signals at even lower temperatures.

By analyzing the line shapes of the signals at different temperatures, the energy barrier (Gibbs free energy of activation, ΔG‡) for this rotational process can be calculated, providing quantitative insight into the conformational stability of the amide group. Similar studies on other benzamide (B126) derivatives have shown that steric and electronic effects of substituents can influence this rotational barrier. researchgate.net

Solid-State NMR for Polymorph and Supramolecular Analysis

Solid-state NMR (ssNMR) spectroscopy is a powerful tool for characterizing the structure and dynamics of materials in the solid phase. acs.org Unlike in solution, molecules in a solid are in a fixed orientation, which leads to anisotropic interactions that are averaged out in solution. Techniques like Magic Angle Spinning (MAS) are used to remove these anisotropic effects and obtain high-resolution spectra. acs.org

For this compound, ssNMR could be employed to:

Identify Polymorphs: Crystalline solids can often exist in multiple forms, or polymorphs, with different crystal packing arrangements. These differences in packing lead to distinct chemical environments for the nuclei, resulting in unique ssNMR spectra for each polymorph. ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) is a common technique used to identify and characterize different polymorphic forms.

Analyze Supramolecular Structure: The intermolecular interactions, such as hydrogen bonding involving the amide N-H protons and the carbonyl oxygen, are critical to the crystal packing. ssNMR can probe these interactions. For example, the ¹H chemical shifts of the amide protons are highly sensitive to their involvement in hydrogen bonding. Advanced ssNMR experiments can even measure internuclear distances between specific atoms in the solid state, providing precise details about the supramolecular assembly. acs.org Studies on benzamide and its derivatives have shown how fluorine substitution can suppress disorder within the crystal lattice, a phenomenon that could be investigated with ssNMR. acs.org

Mass Spectrometry (MS) in Reaction Monitoring and Product Characterization

Mass spectrometry is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a compound. For this compound (C₈H₈BrNO), HRMS is critical for unambiguous identification.

The presence of bromine is particularly distinctive in mass spectrometry due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). nih.gov Consequently, the molecular ion peak in the mass spectrum of this compound will appear as a pair of peaks (M and M+2) of almost equal intensity, separated by two mass units.

HRMS can confirm the elemental composition by matching the experimentally measured exact mass to the theoretical mass.

Expected HRMS Data for the Molecular Ion of this compound

Ion Formula Isotope Composition Theoretical Exact Mass (Da)
[C₈H₈⁷⁹BrNO]⁺ ⁷⁹Br 212.98946

Note: The ability of HRMS to measure these masses with high accuracy (e.g., within 0.001 Da) allows for the confident determination of the elemental formula C₈H₈BrNO, distinguishing it from other potential formulas with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and then the resulting fragment ions (product ions) are analyzed. wikipedia.orgnih.gov This process provides detailed structural information by revealing how the molecule breaks apart. The fragmentation pathways are often characteristic of specific functional groups and structural motifs.

For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion. Collision-Induced Dissociation (CID) would then be used to generate fragment ions. The fragmentation of aromatic amides is well-studied and typically involves characteristic losses. nih.govlibretexts.org

A plausible fragmentation pathway for this compound would likely involve:

Loss of Ammonia (B1221849) (NH₃): Cleavage of the amide C-N bond can lead to the loss of ammonia (17 Da), forming a stable acylium ion.

Loss of the Amide Group (CONH₂): The entire primary amide group can be lost as a radical (44 Da).

Loss of Carbon Monoxide (CO): The resulting acylium ion can subsequently lose carbon monoxide (28 Da).

Loss of Bromine (Br•): Cleavage of the C-Br bond can lead to the loss of a bromine radical (79 or 81 Da).

The following table summarizes the expected major fragments from an MS/MS experiment on the protonated molecular ion of this compound.

Predicted MS/MS Fragmentation Data for [C₈H₈BrNO+H]⁺

Precursor Ion (m/z) Proposed Neutral Loss Fragment Ion (m/z) Proposed Fragment Structure
214 / 216 NH₃ 197 / 199 2-Bromo-6-methylbenzoyl cation
214 / 216 H₂O 196 / 198 Dehydrated molecular ion
197 / 199 CO 169 / 171 2-Bromo-6-methylphenyl cation

Note: The m/z values reflect the presence of both bromine isotopes where applicable. The relative intensities of these fragments provide a "fingerprint" that can be used for structural confirmation.


Single-Crystal X-ray Diffraction for Solid-State Structure Determination

For this compound, a single-crystal X-ray diffraction study would provide invaluable information about its solid-state structure. It would confirm the connectivity of the atoms and reveal the spatial orientation of the bromo, methyl, and amide functional groups relative to the benzene ring.

Analysis of Intermolecular Interactions (e.g., hydrogen bonding, halogen bonding)

The arrangement of molecules in a crystal is governed by various non-covalent intermolecular interactions. These interactions, while weaker than covalent bonds, play a crucial role in determining the physical properties of a compound, such as its melting point, solubility, and crystal packing.

In a hypothetical crystal structure of this compound, several key intermolecular interactions could be identified:

Hydrogen Bonding: The amide group (-CONH2) contains both hydrogen bond donors (the N-H bonds) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). This would likely lead to the formation of strong N-H···O hydrogen bonds between adjacent molecules, potentially forming dimers or extended chains.

Halogen Bonding: The bromine atom in this compound can act as a halogen bond donor. nih.gov This is an electrostatic interaction where the electropositive region on the halogen atom (the σ-hole) interacts with a Lewis base, such as the carbonyl oxygen or the nitrogen atom of a neighboring molecule. nih.gov

A detailed analysis of these interactions would provide a deeper understanding of the supramolecular assembly of this compound in the solid state.

Crystal Packing and Polymorphism Studies

Crystal packing refers to the efficiency with which molecules are arranged in a crystal lattice. The specific arrangement of molecules can have a significant impact on the material's properties. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. mdpi.com Different polymorphs of the same compound can exhibit different physical properties, which is of particular importance in the pharmaceutical industry. researchgate.net

A polymorphism study on this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and cooling rates) to see if different crystal forms can be obtained. Each potential polymorph would then be characterized by single-crystal X-ray diffraction to determine its unique crystal structure and packing arrangement.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. thermofisher.com These techniques are highly effective for identifying the functional groups present in a compound and can also offer insights into intermolecular interactions. labmanager.com

An FT-IR and Raman analysis of this compound would be expected to show characteristic vibrational bands for its functional groups.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amide (N-H)Stretching3400-3100
Aromatic C-HStretching3100-3000
Methyl (C-H)Stretching2975-2860
Carbonyl (C=O)Stretching1680-1630
Aromatic C=CStretching1600-1450
C-NStretching1400-1200
C-BrStretching700-500

Note: This table represents generalized expected wavenumber ranges for the functional groups present in this compound. Actual experimental values may vary.

The positions and shapes of these bands can be influenced by intermolecular interactions. For instance, the N-H and C=O stretching bands would likely be broadened and shifted to lower frequencies in the solid-state spectrum compared to the spectrum in a non-polar solvent, which would be indicative of hydrogen bonding.

Electronic Spectroscopy (UV-Vis) and Photophysical Property Investigations

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

The UV-Vis spectrum of this compound, which contains a substituted benzene ring, would be expected to show absorption bands corresponding to π → π* electronic transitions of the aromatic system. The presence of the bromo, methyl, and amide substituents would influence the position and intensity of these absorption maxima (λmax). A detailed study of its photophysical properties would involve measuring parameters such as its molar absorptivity, fluorescence quantum yield, and phosphorescence behavior, which would provide insights into its excited-state properties.

Computational and Theoretical Studies of 2 Bromo 6 Methylbenzamide

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO Analysis, Fukui Functions)

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule like 2-bromo-6-methylbenzamide. These studies typically employ methods like Density Functional Theory (DFT) to model the electronic structure.

A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical descriptor of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's behavior:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).

Electronegativity (χ): The tendency to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): Resistance to change in electron distribution (η = (I - A) / 2). A hard molecule has a large HOMO-LUMO gap. researchgate.net

Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating a higher reactivity.

Electrophilicity Index (ω): A measure of the energy lowering when the molecule accepts a maximal electron charge (ω = χ² / 2η).

Table 1: Illustrative Global Reactivity Descriptors (Theoretical) This table is a hypothetical representation of data that would be generated for this compound based on standard DFT calculations.

ParameterSymbolFormulaHypothetical Value (eV)
HOMO EnergyEHOMO--6.85
LUMO EnergyELUMO--1.20
Energy GapΔEELUMO - EHOMO5.65
Ionization PotentialI-EHOMO6.85
Electron AffinityA-ELUMO1.20
Electronegativityχ(I+A)/24.025
Chemical Hardnessη(I-A)/22.825
Electrophilicity Indexωχ²/2η2.86

Fukui functions are local reactivity descriptors that identify which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. nih.gov They are derived from changes in electron density and are crucial for predicting regioselectivity in chemical reactions. For this compound, this analysis would pinpoint the reactivity of the aromatic ring carbons, the amide group, and the bromine and methyl substituents.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

DFT is a powerful tool for elucidating the step-by-step mechanisms of chemical reactions, identifying intermediate structures, and calculating the energy of transition states.

Energetic Profiling of Synthetic Pathways

For a molecule like this compound, DFT can be used to model its synthesis, for example, via the bromination of 2-methylbenzamide (B88809) or the amidation of 2-bromo-6-methylbenzoic acid. By calculating the Gibbs free energy of reactants, intermediates, transition states, and products, a detailed reaction coordinate diagram can be constructed. This profile reveals the activation energy for each step, allowing chemists to identify the rate-determining step and understand factors influencing reaction yield and kinetics.

Prediction of Spectroscopic Parameters

DFT calculations can accurately predict various spectroscopic properties, which is invaluable for compound characterization.

Infrared (IR) Spectroscopy: By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated. The computed frequencies and intensities of vibrational modes (e.g., C=O stretch, N-H stretch, C-Br stretch) can be compared with experimental data to confirm the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated by determining the magnetic shielding tensors of the nuclei. These predicted shifts, when compared to experimental spectra, aid in the definitive assignment of all signals, which is particularly useful for substituted aromatic systems with complex splitting patterns.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While quantum methods are excellent for electronic properties, Molecular Dynamics (MD) simulations are used to study the physical movements and interactions of atoms and molecules over time. An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a solvent box) and calculating the trajectories of its atoms based on a force field.

This approach is ideal for:

Conformational Analysis: Exploring the rotational energy barrier around the C-C and C-N bonds to identify the most stable conformers (rotamers) and the energy required to interconvert between them. This is particularly relevant for understanding the orientation of the amide group relative to the substituted ring.

Intermolecular Interactions: Simulating a system with multiple molecules to study how they interact and pack together in a condensed phase. This can reveal information about potential hydrogen bonding involving the amide group and other non-covalent interactions that dictate the material's bulk properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Non-Biological Activities

QSAR modeling establishes a mathematical relationship between the chemical structure of a compound and its properties. While often used in drug discovery, QSAR can also be applied to predict non-biological properties. For this compound and its derivatives, a QSAR model could be developed to predict:

Material Properties: By correlating calculated molecular descriptors (like those from DFT, e.g., dipole moment, polarizability) with experimentally measured properties (e.g., solubility, melting point, thermal stability) for a series of related compounds, a predictive model can be built.

Catalytic Performance: If the molecule were used as a ligand in a catalyst, QSAR could model how structural modifications affect catalytic activity or selectivity, using descriptors that quantify steric and electronic effects.

Prediction of Crystal Structures and Supramolecular Assemblies

Predicting the crystal structure of a molecule from its chemical diagram alone is a significant challenge in computational chemistry, known as Crystal Structure Prediction (CSP). CSP methods generate a multitude of possible crystal packing arrangements (polymorphs) and rank them based on their calculated lattice energies.

For this compound, a CSP study would:

Generate thousands of plausible crystal structures with different packing motifs and space groups.

Use a combination of force fields and DFT calculations to accurately compute the lattice energy of each proposed structure.

Analyze the most stable predicted structures to understand the dominant intermolecular interactions, such as the formation of hydrogen-bonded dimers or chains via the amide groups, which would define the supramolecular assembly. This information is critical for understanding the solid-state properties of the material.

Applications of 2 Bromo 6 Methylbenzamide in Organic Synthesis and Material Science Research

A Multifaceted Building Block in Complex Organic Synthesis

The strategic placement of the bromo, methyl, and amide functional groups on the benzene (B151609) ring of 2-bromo-6-methylbenzamide provides chemists with a powerful tool for constructing intricate molecular architectures. This compound serves as a key starting material and intermediate in the synthesis of various high-value chemicals.

Precursor for Advanced Ligands in Catalysis

While direct references to this compound in the synthesis of commercial ligands are not prevalent, its structural motifs are integral to the design of advanced ligands for transition metal catalysis. The presence of the bromine atom allows for the introduction of phosphorus-containing groups through cross-coupling reactions, a common strategy for preparing phosphine (B1218219) ligands. These ligands are crucial in a variety of catalytic processes, including Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds.

Furthermore, the benzamide (B126) backbone can be modified to create bidentate or multidentate ligands, which can form stable complexes with metal centers, enhancing catalytic activity and selectivity. The methyl group provides steric hindrance that can influence the coordination geometry around the metal, a critical factor in controlling the outcome of catalytic reactions.

Intermediate in the Synthesis of Specialty Chemicals

Halogenated aromatic compounds, including benzamides, are well-established as crucial intermediates in the production of specialty chemicals, particularly in the pharmaceutical industry. The bromine atom on this compound serves as a versatile handle for a variety of chemical transformations. It can be readily displaced by nucleophiles or participate in metal-catalyzed cross-coupling reactions to introduce new functional groups and build molecular complexity.

For instance, related compounds like 2-bromo-6-fluorobenzaldehyde (B104081) are utilized in the synthesis of drugs targeting a range of diseases. The benzamide functional group itself is a common feature in many biologically active molecules. The synthetic utility of this compound lies in its ability to undergo sequential, regioselective modifications at both the bromine and amide sites, allowing for the efficient construction of complex target molecules.

IntermediateTarget Specialty Chemical ClassKey Transformation
This compoundHeterocyclic compoundsIntramolecular cyclization
This compoundBiaryl compoundsSuzuki-Miyaura coupling
This compoundSubstituted anilinesBuchwald-Hartwig amination

Scaffold for Agrochemical Research (Synthesis and Chemical Properties Focus)

The benzamide scaffold is a prominent feature in a number of commercially successful pesticides. The chemical properties of this compound make it an attractive starting point for the synthesis of novel agrochemical candidates. The amide linkage is known to interact with biological targets, and the substituents on the aromatic ring can be varied to fine-tune the compound's properties.

The bromine atom allows for the introduction of diverse chemical functionalities through established synthetic methodologies. This enables the creation of a library of derivatives that can be screened for potential pesticidal activity. The methyl group can influence the compound's conformation and its interaction with biological receptors. Research in this area focuses on the synthesis of new benzamide derivatives and the study of their chemical properties, which are prerequisites for any subsequent biological evaluation.

Role in Polymer and Material Science Research

The unique combination of functional groups in this compound also lends itself to applications in the development of advanced polymers and materials with tailored properties.

Monomer or Co-monomer in the Synthesis of Functional Polymers

In principle, this compound can be utilized as a monomer in the synthesis of functional polymers such as polyamides and polyesters through polycondensation reactions. The amide group can react with carboxylic acids or their derivatives, while the bromine atom offers a site for post-polymerization modification. This would allow for the introduction of specific functionalities along the polymer chain, leading to materials with desired properties like improved thermal stability, altered solubility, or the ability to coordinate with metal ions.

While specific examples of the homopolymerization of this compound are not widely reported, its potential as a co-monomer is significant. By incorporating it into a polymer backbone with other monomers, the resulting material would benefit from the properties imparted by the benzamide unit and the reactive handle provided by the bromine atom.

Polymerization TechniquePotential Role of this compoundResulting Polymer Class
PolycondensationCo-monomer with diacids or diaminesPolyamides, Polyesters
Post-polymerization modificationReactive site on a pre-formed polymerFunctionalized polymers

Component in the Design of Optoelectronic and Sensory Materials

The aromatic nature of this compound makes it a potential component in the synthesis of conjugated polymers for optoelectronic applications. The benzamide unit can influence the electronic properties of the resulting material. Through reactions such as Suzuki polycondensation, the bromine atom can be used to link this unit into a larger conjugated system. The design of such polymers often involves the alternation of electron-donating and electron-accepting units to tune the material's band gap and, consequently, its absorption and emission properties.

While direct utilization of this compound in this context is not extensively documented, the principles of conjugated polymer design suggest its potential as a building block. Modification of the benzamide nitrogen or substitution of the bromine atom with other functional groups could lead to new materials with interesting photophysical properties for use in devices like organic light-emitting diodes (OLEDs) or chemical sensors.

Research on this compound in Supramolecular Chemistry Remains Limited

An extensive review of available scientific literature reveals a notable lack of specific research focused on the applications of this compound within the field of supramolecular chemistry and self-assembled systems. While the foundational principles of supramolecular chemistry—which involves the study of chemical systems composed of a discrete number of molecules—are well-established, the specific role and behavior of this compound in these complex assemblies have not been a significant subject of published research.

Supramolecular chemistry investigates the non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking, that govern the spontaneous organization of molecules into larger, well-defined structures. These self-assembled systems are at the forefront of materials science, with potential applications in areas like drug delivery, catalysis, and the development of novel materials with unique electronic or optical properties.

The molecular structure of this compound, featuring a bromine atom, a methyl group, and an amide functional group on a benzene ring, theoretically provides potential sites for various non-covalent interactions. The amide group is a classic hydrogen bond donor and acceptor, while the bromine atom could potentially participate in halogen bonding. These features suggest that this compound could, in principle, be a building block for supramolecular assemblies.

However, despite these structural characteristics, dedicated studies exploring its capacity to form co-crystals, liquid crystals, gels, or other self-assembled architectures are not prominently featured in the current body of scientific literature. Consequently, there is a lack of detailed research findings, including data on intermolecular interactions, bond lengths, or the resulting supramolecular architectures for this specific compound. Further experimental and computational research would be necessary to elucidate the potential of this compound in the design and construction of novel supramolecular systems.

Future Research Directions and Emerging Challenges for 2 Bromo 6 Methylbenzamide

Development of Novel and Sustainable Synthetic Routes with Reduced Environmental Impact

The pursuit of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. For 2-bromo-6-methylbenzamide, a key challenge lies in developing synthetic routes that minimize waste, avoid hazardous reagents, and utilize renewable resources. Traditional amidation reactions often rely on stoichiometric activating agents, leading to poor atom economy and the generation of significant waste. catalyticamidation.info

Future research should focus on catalytic direct amidation methods, where a carboxylic acid and an amine are coupled with the expulsion of only water. catalyticamidation.infomdpi.com Boric acid and borate (B1201080) esters have emerged as effective catalysts for such transformations, offering a greener alternative to conventional methods. semanticscholar.orgcatalyticamidation.info The exploration of solvent-free reaction conditions or the use of green solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), ionic liquids (ILs), and deep eutectic solvents (DESs) can further enhance the sustainability of the synthesis. tandfonline.commdpi.comfigshare.comrsc.org These approaches not only reduce the environmental footprint but can also lead to simplified purification procedures and improved yields. tandfonline.comtandfonline.com

A comparative analysis of potential green synthesis strategies is presented in the table below:

Synthetic StrategyAdvantagesChallenges
Catalytic Direct Amidation High atom economy, water as the only byproduct. catalyticamidation.infoCatalyst development for sterically hindered substrates.
Solvent-Free Synthesis Reduced solvent waste, potential for simplified workup. researchgate.netEnsuring adequate mixing and heat transfer.
Green Solvents Lower toxicity and environmental impact compared to traditional solvents. mdpi.comrsc.orgSolvent selection for optimal solubility and reactivity.
Enzymatic Synthesis High selectivity, mild reaction conditions.Enzyme stability and cost.

Exploration of Unprecedented Reactivity Pathways and Stereoselective Transformations

The unique substitution pattern of this compound presents opportunities for exploring novel reactivity. The ortho-bromo and methyl groups can exert significant steric and electronic influence, potentially leading to unprecedented reaction outcomes. The rich chemistry of α-haloamides, which includes C-N, C-O, and C-S bond formation, as well as C-C cross-coupling reactions, provides a foundation for investigating the reactivity of this compound. nih.gov

A particularly exciting avenue is the development of stereoselective transformations. The presence of the ortho-substituents can create a chiral environment around the amide functionality, making it a candidate for asymmetric synthesis. Research into the enantioselective synthesis of atropisomeric benzamides through methods like peptide-catalyzed bromination could be extended to derivatives of this compound. nih.gov Furthermore, ortho-lithiation of chiral N-monosubstituted benzamides has been shown to be a viable strategy for the asymmetric synthesis of optically active phthalides, a pathway that could be explored with this compound. rsc.org

Potential Reaction PathwayDescriptionSignificance
Atroposelective Synthesis The controlled synthesis of stable, non-interconverting rotational isomers (atropisomers) due to hindered rotation around the aryl-carbonyl bond.Access to novel chiral scaffolds for applications in catalysis and medicinal chemistry.
Directed ortho-Metalation The use of the amide group to direct metalation to the adjacent ortho position, enabling further functionalization.A powerful tool for the regioselective synthesis of polysubstituted aromatic compounds.
Palladium-Catalyzed Cross-Coupling The utilization of the C-Br bond for reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings.A versatile method for constructing complex molecular architectures.
Radical-Mediated Transformations The involvement of radical intermediates to forge new bonds under mild conditions. nih.govAccess to unique and complex molecular structures not easily accessible through traditional ionic pathways.

Integration into Advanced Functional Materials Systems with Tailored Properties

While direct applications are yet to be extensively reported, the structural motifs present in this compound suggest its potential as a building block for advanced functional materials. The aromatic core, coupled with the reactive handles of the bromo and amide groups, allows for its incorporation into polymeric structures and organic electronic devices.

The bromine atom can serve as a site for polymerization through cross-coupling reactions, leading to the formation of conjugated polymers with potentially interesting photophysical and electronic properties. The amide functionality can introduce hydrogen bonding capabilities, influencing the self-assembly and macroscopic properties of the resulting materials. The development of radiolabeled benzamides for medical imaging, such as those used in melanoma diagnosis, hints at the potential for this compound derivatives in diagnostic applications. mdpi.com

Leveraging Computational Predictions to Guide Experimental Design and Discovery

Computational chemistry offers a powerful toolkit for accelerating the discovery and optimization of chemical processes and materials. In the context of this compound, computational methods can provide valuable insights into its structure, reactivity, and potential applications.

Density Functional Theory (DFT) calculations can be employed to elucidate the electronic properties, molecular geometry, and vibrational frequencies of the molecule. researchgate.net This information can help in predicting its reactivity in various chemical transformations. Molecular electrostatic potential (MEP) maps can identify the electron-rich and electron-deficient regions of the molecule, guiding the design of reactions with electrophiles and nucleophiles.

Quantitative Structure-Activity Relationship (QSAR) studies can be utilized to correlate the structural features of this compound derivatives with their biological activity. nih.govsigmaaldrich.comresearchgate.net This approach can be instrumental in the rational design of new drug candidates. Molecular docking simulations can predict the binding affinity and mode of interaction of these derivatives with biological targets, such as enzymes and receptors. researchgate.net

Identifying Emerging Research Niches and Interdisciplinary Opportunities for the Compound

The versatility of the this compound scaffold lends itself to a wide range of interdisciplinary applications. In medicinal chemistry, this compound can serve as a starting point for the synthesis of libraries of novel compounds for drug discovery programs. The synthesis of various 2-substituted 6-bromo-3-methylthiazolo[3,2-a]-benzimidazole derivatives with potential biological activities highlights the utility of brominated precursors in generating diverse chemical entities. researchgate.netresearchgate.net

The development of new antimicrobial agents is a critical area of research, and QSAR studies on substituted benzamides have shown promise in identifying structural features that contribute to antibacterial and antifungal activity. nih.govsigmaaldrich.com Furthermore, the structural similarities to compounds used in the development of radiopharmaceuticals for melanoma imaging suggest potential applications in oncology. mdpi.com The ability to functionalize the molecule at multiple positions opens up possibilities for creating probes for chemical biology and tools for studying biological processes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Bromo-6-methylbenzamide, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or amidation reactions. For example, bromination of 6-methylbenzamide using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) can yield the product . Optimization involves controlling reaction temperature (60–80°C) and solvent choice (e.g., CCl₄ or DMF). Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate eluent) improves purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR confirm substitution patterns. The bromine atom deshields adjacent protons, causing distinct splitting (e.g., aromatic protons at δ 7.2–7.8 ppm) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity and detects byproducts like unreacted precursors .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 228.0004 for C₈H₈BrNO⁺) .

Q. How does the methyl group influence the reactivity of this compound in substitution reactions?

  • Methodology : The methyl group at position 6 sterically hinders electrophilic substitution at adjacent positions but enhances stability of intermediates in SNAr reactions. Kinetic studies using UV-Vis spectroscopy can track reaction rates with nucleophiles (e.g., amines or thiols) in polar aprotic solvents (e.g., DMSO) .

Advanced Research Questions

Q. How can computational methods predict the regioselectivity of this compound in cross-coupling reactions?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict coupling sites. For Suzuki-Miyaura reactions, the bromine atom at position 2 shows higher reactivity due to lower activation energy (~25 kcal/mol) compared to other positions . Experimental validation via GC-MS analysis of reaction mixtures confirms computational predictions .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodology :

  • Data Triangulation : Compare enzyme inhibition assays (e.g., IC₅₀ values) across multiple studies to identify outliers. For example, discrepancies in IC₅₀ for kinase inhibition may arise from assay conditions (e.g., ATP concentration variations) .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to assess significance of structural modifications (e.g., fluorination vs. methylation) on activity trends .

Q. How do solvent effects influence the hydrolysis kinetics of this compound?

  • Methodology : Pseudo-first-order kinetics experiments in varying solvents (water, ethanol, acetonitrile) at controlled pH (e.g., pH 7.4 for physiological relevance) monitor hydrolysis via HPLC. Activation parameters (ΔH‡, ΔS‡) derived from Arrhenius plots reveal solvent polarity’s role in stabilizing transition states .

Q. What advanced techniques characterize crystallographic defects in this compound polymorphs?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) identifies lattice imperfections, while solid-state NMR (¹³C CP/MAS) probes local molecular environments. For example, a metastable polymorph may exhibit hydrogen-bonding variations (O⋯H distances < 2.0 Å) affecting stability .

Tables for Key Data

Table 1 : Comparative Reactivity in Substitution Reactions

NucleophileSolventYield (%)Reference
NH₃ (aq)H₂O/EtOH78
PhSHDMSO92
NaN₃DMF65

Table 2 : Spectral Data for this compound

TechniqueKey SignalsReference
¹H NMR (CDCl₃)δ 2.4 (s, 3H, CH₃), δ 7.3–7.6 (m, 3H, Ar-H)
HRMSm/z 228.0004 [M+H]⁺

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.